molecular formula C19H15N5O4S B1235732 N-(1,3-benzodioxol-5-yl)-2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide

N-(1,3-benzodioxol-5-yl)-2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide

Cat. No. B1235732
M. Wt: 409.4 g/mol
InChI Key: SDHGBSYDYXYUND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide is a member of hydroxyindoles.

Scientific Research Applications

Cyclooxygenase Inhibitory Activity

A study by Ertas et al. (2022) synthesized various acetamide derivatives, including structures similar to N-(1,3-benzodioxol-5-yl)-2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide, and investigated their cyclooxygenase (COX) inhibitory activities. Some derivatives showed strong inhibitory activity on the COX-2 enzyme, which is relevant for inflammation and pain management research (Ertas et al., 2022).

Antimicrobial, Antidepressant, and Anticonvulsant Activities

Research by Shruthi et al. (2015) involved the synthesis of N-aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides, closely related to the compound . The synthesized compounds demonstrated varied biological activities, including antimicrobial, antidepressant, and anticonvulsant effects. Some compounds showed significant antimicrobial activity, while others had notable antidepressant and anticonvulsant properties (Shruthi et al., 2015).

Biological Activity and Molecular Docking Studies

Makki et al. (2014) synthesized new nanomeric fused cyclic thiosemicarbazones and their mercuric(II) salts, including compounds structurally related to N-(1,3-benzodioxol-5-yl)-2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide. They explored the redox characteristics of these compounds and conducted molecular docking studies. These findings are significant in the context of chelating agents for metal ions and biocidal applications (Makki et al., 2014).

properties

Product Name

N-(1,3-benzodioxol-5-yl)-2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide

Molecular Formula

C19H15N5O4S

Molecular Weight

409.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H15N5O4S/c1-26-11-3-4-13-12(7-11)17-18(21-13)22-19(24-23-17)29-8-16(25)20-10-2-5-14-15(6-10)28-9-27-14/h2-7H,8-9H2,1H3,(H,20,25)(H,21,22,24)

InChI Key

SDHGBSYDYXYUND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-yl)-2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-yl)-2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-yl)-2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzodioxol-5-yl)-2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzodioxol-5-yl)-2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-yl)-2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide

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